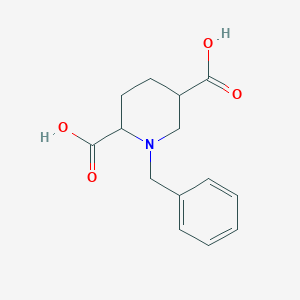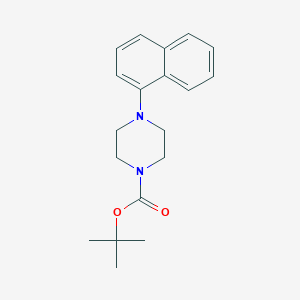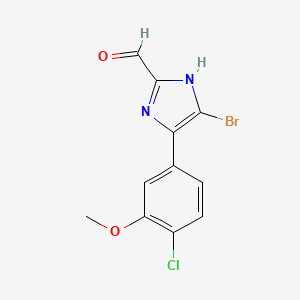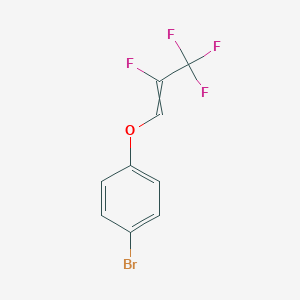![molecular formula C10H6F3NO4 B13708138 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione is a chemical compound with the molecular formula C10H6F3NO4 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazolidine-2,5-dione moiety
Vorbereitungsmethoden
The synthesis of 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione typically involves the reaction of 4-(trifluoromethoxy)aniline with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxazolidine derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazolidine products.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Wirkmechanismus
The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or activation of enzymatic activities. The oxazolidine ring can also participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Oxazolidine-2,5-dione derivatives: Compounds with different substituents on the oxazolidine ring exhibit diverse reactivity and applications.
Polydithienylpyrroles: These compounds, which include trifluoromethoxyphenyl units, are used in electrochromic devices and have distinct electronic properties.
Eigenschaften
Molekularformel |
C10H6F3NO4 |
|---|---|
Molekulargewicht |
261.15 g/mol |
IUPAC-Name |
4-[4-(trifluoromethoxy)phenyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)18-6-3-1-5(2-4-6)7-8(15)17-9(16)14-7/h1-4,7H,(H,14,16) |
InChI-Schlüssel |
GFWHJEITEREXMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)

![1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708121.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
